molecular formula C15H10ClFO B1609351 2-Chloro-4'-fluorochalcone CAS No. 28081-11-0

2-Chloro-4'-fluorochalcone

Cat. No.: B1609351
CAS No.: 28081-11-0
M. Wt: 260.69 g/mol
InChI Key: VXYSLQXVRKLSBO-JXMROGBWSA-N
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Description

2-Chloro-4’-fluorochalcone is a chemical compound with the linear formula C15H10ClFO . It has a molecular weight of 260.698 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4’-fluorochalcone consists of two aromatic rings linked by an aliphatic three-carbon chain . The molecule is an α,β-unsaturated ketone, which contains a reactive keto-ethylenic group .


Physical and Chemical Properties Analysis

2-Chloro-4’-fluorochalcone is a pale yellow to green-yellow crystalline powder . It has a density of 1.2707 (estimate) .

Scientific Research Applications

1. Chemosensor for Cyanide Anions

A study by Yang et al. (2015) explored a chalcone derivative, 4-dimethylamino 4-fluorochalcone, with distinctive green fluorescence and stability in buffer solution. This compound, upon interaction with Fe3+, serves as a highly selective probe for cyanide anions via a turn-on fluorescence mechanism. The study also highlighted its potential for practical applications in biological and environmental systems (Yang et al., 2015).

2. Nonlinear Optical Properties

Prabu et al. (2014) investigated the nonlinear optical (NLO) properties of 4-fluorochalcone (4FC). The study involved synthesizing and characterizing 4FC crystals, revealing their significant potential in nonlinear optics. Theoretical quantum chemical analysis helped to determine the first-order hyperpolarizability and HOMO-LUMO analysis of the compound, pointing to its potential applications in NLO technologies (Prabu et al., 2014).

3. Inhibition of Myeloperoxidase Chlorinating Activity

A study by Zeraik et al. (2012) explored the inhibition of the chlorinating activity of myeloperoxidase (MPO) by 4'-aminochalcones, including 4'-amino-4-fluorochalcone. These compounds exhibited potent inhibition of MPO, suggesting their potential as pharmacological agents in inflammatory diseases. This new property of chalcone derivatives highlights their importance in medical research, especially in the context of inflammatory pathologies (Zeraik et al., 2012).

4. Synthesis of α-Fluorochalcones

Eddarir et al. (2013) described an efficient synthesis of α-fluorochalcones via the Suzuki–Miyaura palladium-catalyzed cross-coupling reaction. This approach allows for the synthesis of fluorinated analogs of functionalized natural chalcones, expanding the chemical repertoire and potential applications of these compounds in various fields of chemistry (Eddarir et al., 2013).

5. Photocyclization to Flavanones

Matsushima and Hirao (1980) explored the photocyclization of 2′-hydroxychalcones, including 4-fluorochalcone derivatives, to produce 4-flavanones. This study highlighted the potential of using light irradiation to induce significant chemical transformations in chalcones, leading to the production of important chemical structures like flavanones (Matsushima & Hirao, 1980)

Biochemical Analysis

Biochemical Properties

2-Chloro-4’-fluorochalcone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, 2-Chloro-4’-fluorochalcone has been observed to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response

Cellular Effects

The effects of 2-Chloro-4’-fluorochalcone on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Chloro-4’-fluorochalcone can modulate the activity of various signaling molecules and cascades, impacting cancer cell lines and inhibiting pathological microorganisms and parasites . These effects highlight its potential therapeutic applications in treating various diseases.

Molecular Mechanism

At the molecular level, 2-Chloro-4’-fluorochalcone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit COX-2 is a prime example of its molecular mechanism, where it interferes with the enzyme’s activity, reducing inflammation . Additionally, 2-Chloro-4’-fluorochalcone may interact with other proteins and enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4’-fluorochalcone can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, prolonged exposure to 2-Chloro-4’-fluorochalcone may lead to changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of 2-Chloro-4’-fluorochalcone vary with different dosages in animal models. Research has indicated that at lower doses, the compound exhibits beneficial effects, such as anti-inflammatory properties. At higher doses, 2-Chloro-4’-fluorochalcone may cause toxic or adverse effects, including a significant decrease in the weight and size of testes and seminal vesicles in male mice . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-Chloro-4’-fluorochalcone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect metabolic flux and metabolite levels, impacting overall cellular function . Understanding these pathways is crucial for elucidating the compound’s biochemical properties and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 2-Chloro-4’-fluorochalcone is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target areas . These interactions are essential for the compound’s activity and function, influencing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Chloro-4’-fluorochalcone plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is vital for elucidating its molecular mechanisms and potential therapeutic applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYSLQXVRKLSBO-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419456
Record name 2-chloro-4'-fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28081-11-0
Record name 28081-11-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201848
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Record name 2-chloro-4'-fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-4'-FLUOROCHALCONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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